



Application Notes: SEA0400 for Studying Drug-Induced Cardiotoxicity

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Compound of Interest		
Compound Name:	SEA0400	
Cat. No.:	B1680941	Get Quote

Introduction

Drug-induced cardiotoxicity is a significant concern in drug development, often leading to compound attrition and post-market withdrawals. A common mechanism underlying cardiotoxicity is the disruption of cardiac ion channel function, leading to arrhythmias and impaired contractility. Dysregulation of intracellular calcium ([Ca2+]i) homeostasis is a central node in many cardiotoxic pathways. The sodium-calcium exchanger (NCX), a key regulator of [Ca2+]i, plays a crucial role in both physiological and pathophysiological conditions.[1]

SEA0400 is a potent and selective inhibitor of the NCX.[2][3] It provides a valuable pharmacological tool to investigate the role of NCX-mediated calcium transport in the context of drug-induced cardiotoxicity. By inhibiting the NCX, researchers can elucidate the extent to which a drug's cardiotoxic effects are dependent on NCX activity, particularly its reverse mode, which can contribute to calcium overload during events like ischemia-reperfusion injury.[1][4][5] This application note provides a detailed overview, quantitative data, and experimental protocols for utilizing **SEA0400** in cardiotoxicity studies.

Mechanism of Action

The NCX is a bidirectional transporter, extruding one Ca2+ ion in exchange for the entry of three Na+ ions (forward mode) or reversing to allow Ca2+ entry in exchange for Na+ extrusion (reverse mode).[6][7] Under normal physiological conditions, the forward mode is dominant, contributing to Ca2+ efflux and myocyte relaxation.[1] However, under pathological conditions, such as those induced by certain drugs that prolong the action potential, the reverse mode can





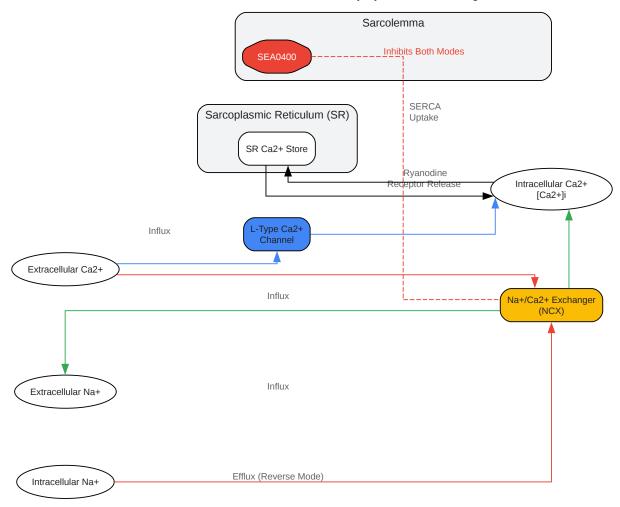


be favored, leading to an increase in [Ca2+]i and subsequent cardiotoxic events like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[8]

SEA0400 selectively inhibits the NCX, thereby modulating these calcium fluxes. By blocking the exchanger, **SEA0400** can prevent calcium overload in contexts where the reverse mode is pathologically activated.[4] Recent structural studies show that **SEA0400** stabilizes the NCX in an inward-facing, inactivated state, which in turn blocks the conformational changes required for ion transport.[9][10]

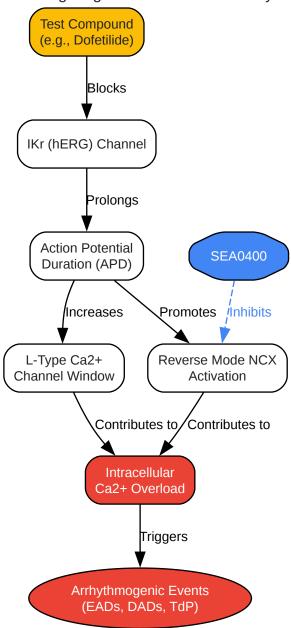


Mechanism of SEA0400 Action on Cardiomyocyte Calcium Handling



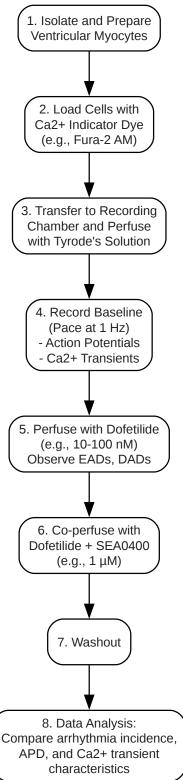


Logical Flow: Investigating Dofetilide Cardiotoxicity with SEA0400





Experimental Workflow for In Vitro Cardiotoxicity Assay



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